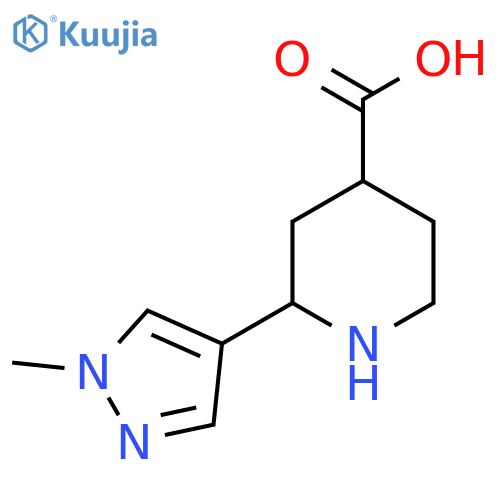Cas no 1368246-49-4 (2-(1-methyl-1H-pyrazol-4-yl)piperidine-4-carboxylic acid)

1368246-49-4 structure
商品名:2-(1-methyl-1H-pyrazol-4-yl)piperidine-4-carboxylic acid
2-(1-methyl-1H-pyrazol-4-yl)piperidine-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-(1-methyl-1H-pyrazol-4-yl)piperidine-4-carboxylic acid
- 1368246-49-4
- EN300-1476800
-
- インチ: 1S/C10H15N3O2/c1-13-6-8(5-12-13)9-4-7(10(14)15)2-3-11-9/h5-7,9,11H,2-4H2,1H3,(H,14,15)
- InChIKey: COUOYPUGZZPXHG-UHFFFAOYSA-N
- ほほえんだ: OC(C1CCNC(C2C=NN(C)C=2)C1)=O
計算された属性
- せいみつぶんしりょう: 209.116426730g/mol
- どういたいしつりょう: 209.116426730g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 247
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 67.2Ų
- 疎水性パラメータ計算基準値(XlogP): -2.6
2-(1-methyl-1H-pyrazol-4-yl)piperidine-4-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1476800-2.5g |
2-(1-methyl-1H-pyrazol-4-yl)piperidine-4-carboxylic acid |
1368246-49-4 | 2.5g |
$3191.0 | 2023-05-23 | ||
| Enamine | EN300-1476800-100mg |
2-(1-methyl-1H-pyrazol-4-yl)piperidine-4-carboxylic acid |
1368246-49-4 | 100mg |
$867.0 | 2023-09-29 | ||
| Enamine | EN300-1476800-500mg |
2-(1-methyl-1H-pyrazol-4-yl)piperidine-4-carboxylic acid |
1368246-49-4 | 500mg |
$946.0 | 2023-09-29 | ||
| Enamine | EN300-1476800-5000mg |
2-(1-methyl-1H-pyrazol-4-yl)piperidine-4-carboxylic acid |
1368246-49-4 | 5000mg |
$2858.0 | 2023-09-29 | ||
| Enamine | EN300-1476800-0.05g |
2-(1-methyl-1H-pyrazol-4-yl)piperidine-4-carboxylic acid |
1368246-49-4 | 0.05g |
$1368.0 | 2023-05-23 | ||
| Enamine | EN300-1476800-10.0g |
2-(1-methyl-1H-pyrazol-4-yl)piperidine-4-carboxylic acid |
1368246-49-4 | 10g |
$7004.0 | 2023-05-23 | ||
| Enamine | EN300-1476800-5.0g |
2-(1-methyl-1H-pyrazol-4-yl)piperidine-4-carboxylic acid |
1368246-49-4 | 5g |
$4722.0 | 2023-05-23 | ||
| Enamine | EN300-1476800-50mg |
2-(1-methyl-1H-pyrazol-4-yl)piperidine-4-carboxylic acid |
1368246-49-4 | 50mg |
$827.0 | 2023-09-29 | ||
| Enamine | EN300-1476800-250mg |
2-(1-methyl-1H-pyrazol-4-yl)piperidine-4-carboxylic acid |
1368246-49-4 | 250mg |
$906.0 | 2023-09-29 | ||
| Enamine | EN300-1476800-0.1g |
2-(1-methyl-1H-pyrazol-4-yl)piperidine-4-carboxylic acid |
1368246-49-4 | 0.1g |
$1433.0 | 2023-05-23 |
2-(1-methyl-1H-pyrazol-4-yl)piperidine-4-carboxylic acid 関連文献
-
1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
1368246-49-4 (2-(1-methyl-1H-pyrazol-4-yl)piperidine-4-carboxylic acid) 関連製品
- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)
- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)
- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)
- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)
- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)
- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)
- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)
- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)
- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)
- 2227246-92-4(Fmoc-PEG12-NHS ester)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量
